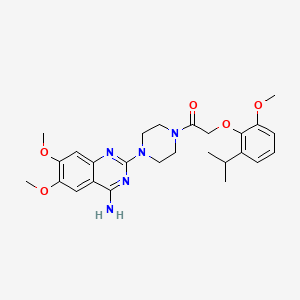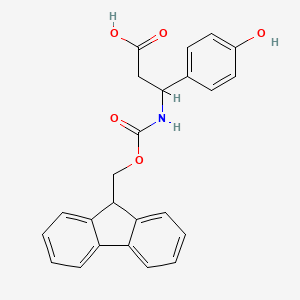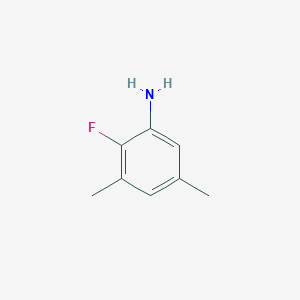![molecular formula C16H15NaO12S B12821362 sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate is a complex organic compound that features a chromone moiety linked to a sugar derivative This compound is notable for its unique structural characteristics, which include multiple hydroxyl groups, a carboxyl group, and a sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate typically involves several key steps:
Formation of the Chromone Moiety: The chromone structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Glycosylation: The chromone is then glycosylated with a sugar derivative to form the oxane ring. This step often requires the use of glycosyl donors and catalysts to facilitate the reaction.
Sulfation: The final step involves the introduction of the sulfate group. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromone moiety can be reduced to form alcohols.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] phosphate
- Sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] chloride
Uniqueness
The presence of the sulfate ester in sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate distinguishes it from its phosphate and chloride analogs. This functional group imparts unique chemical reactivity and potential biological activities, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C16H15NaO12S |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1/t11-,12-,13+,14+,16?;/m0./s1 |
Clave InChI |
KTAVJHKJYLURLJ-DKXHAAGYSA-M |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


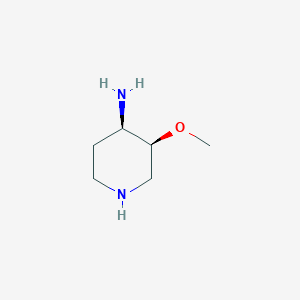
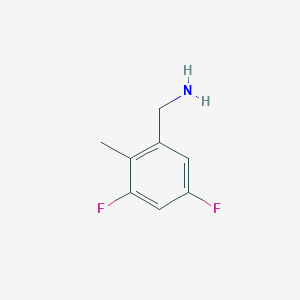
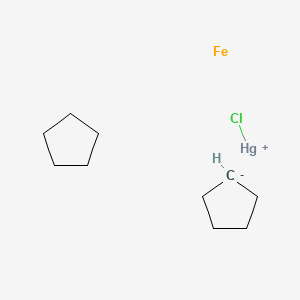
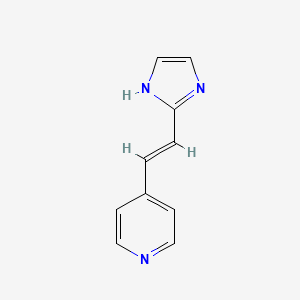
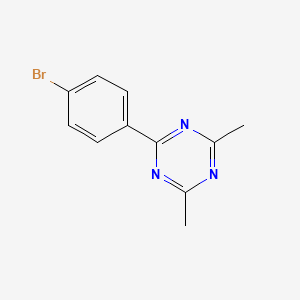
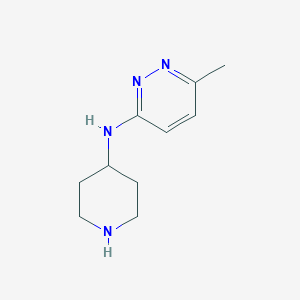
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
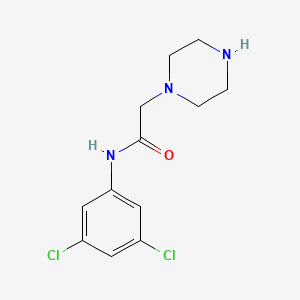
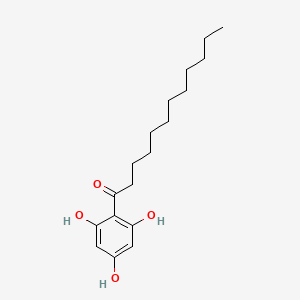
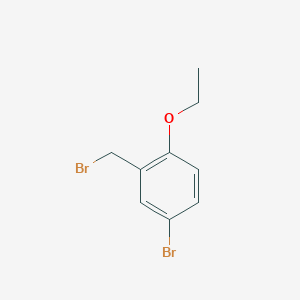
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
